An In-depth Technical Guide to 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine
An In-depth Technical Guide to 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine, with the Chemical Abstracts Service (CAS) number 325738-95-2 , is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery.[1] Its structural architecture, featuring a chloropyridine core linked to a 3-methylpiperidine moiety via an amide bond, presents a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol, analytical characterization methods, and essential safety and handling procedures. The insights provided herein are intended to empower researchers to effectively utilize this compound in their discovery and development endeavors.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development. These properties influence its solubility, permeability, metabolic stability, and ultimately, its pharmacokinetic and pharmacodynamic profile.
| Property | Value | Source |
| CAS Number | 325738-95-2 | ChemScene[1], Sigma-Aldrich |
| Molecular Formula | C₁₂H₁₅ClN₂O | ChemScene[1] |
| Molecular Weight | 238.72 g/mol | Sigma-Aldrich |
| IUPAC Name | 1-[(6-chloro-3-pyridinyl)carbonyl]-3-methylpiperidine | Sigma-Aldrich |
| Physical Form | Reported as an oil | Sigma-Aldrich |
| Purity | Typically ≥95% | ChemScene[1] |
| Storage Temperature | Room Temperature | Sigma-Aldrich |
| SMILES String | O=C(C1=CN=C(Cl)C=C1)N(CCC2)CC2C | Sigma-Aldrich[2] |
| InChI Key | HRVYSCHTBOJEOY-UHFFFAOYSA-N | Sigma-Aldrich |
Computed Properties:
| Property | Value | Source |
| XlogP | 2.6 | PubChemLite[3] |
| Topological Polar Surface Area (TPSA) | 33.2 Ų | ChemScene[1] |
| Hydrogen Bond Acceptors | 2 | ChemScene[1] |
| Hydrogen Bond Donors | 0 | ChemScene[1] |
| Rotatable Bonds | 1 | ChemScene[1] |
Synthetic Pathways and Mechanistic Insights
Overall Synthetic Scheme
Caption: Proposed two-step synthesis of the target compound.
Step 1: Oxidation of 2-Chloro-5-methylpyridine to 6-Chloronicotinic Acid
The initial step involves the oxidation of the methyl group of 2-chloro-5-methylpyridine to a carboxylic acid. This transformation is a standard procedure in organic synthesis.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloro-5-methylpyridine (1 equivalent) in water.
-
Oxidant Addition: While stirring vigorously, add potassium permanganate (KMnO₄, approximately 3-4 equivalents) portion-wise to the suspension. The portion-wise addition is crucial to control the exothermic nature of the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for several hours until the purple color of the permanganate has discharged. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the manganese dioxide (MnO₂) byproduct.
-
Wash the filter cake with a small amount of hot water.
-
Acidify the filtrate with concentrated hydrochloric acid (HCl) until the pH is acidic, leading to the precipitation of the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-chloronicotinic acid.
-
Causality and Expertise: The choice of potassium permanganate as the oxidizing agent is based on its effectiveness in oxidizing alkyl side chains on aromatic rings and its relatively low cost. The aqueous medium is suitable for this reagent, and the work-up procedure is straightforward for isolating the carboxylic acid product.
Step 2: Amide Coupling of 6-Chloronicotinic Acid with 3-Methylpiperidine
The final step is the formation of the amide bond between 6-chloronicotinic acid and 3-methylpiperidine. This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with the amine.
Protocol:
-
Acyl Chloride Formation:
-
In a flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-chloronicotinic acid (1 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂) or toluene.
-
Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.5-2 equivalents) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 6-chloronicotinoyl chloride. This intermediate is often used immediately in the next step without further purification.
-
-
Amide Formation:
-
Dissolve the crude 6-chloronicotinoyl chloride in an anhydrous aprotic solvent like dichloromethane.
-
Cool the solution to 0 °C.
-
In a separate flask, dissolve 3-methylpiperidine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5-2 equivalents) in the same solvent.
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours or until completion as monitored by TLC.
-
-
Work-up and Purification:
-
Wash the reaction mixture successively with a dilute aqueous acid solution (e.g., 1M HCl), a saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final product, 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine.
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Causality and Expertise: The conversion of the carboxylic acid to an acyl chloride is a classic method to activate it for nucleophilic attack by the amine. The use of a non-nucleophilic base is essential to neutralize the HCl generated during the reaction without competing with the desired amine nucleophile. The aqueous work-up serves to remove any unreacted starting materials and byproducts.
Potential Applications in Drug Discovery and Medicinal Chemistry
While specific biological activities for 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine are not extensively documented in publicly available literature, its structural features suggest potential applications in several areas of drug discovery. The pyridine ring is a common motif in many approved drugs, and amide linkages are stable and prevalent in biologically active molecules.
The 2-chloropyridine moiety can serve as a handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse chemical libraries for screening. The 3-methylpiperidine group can influence the compound's lipophilicity and conformational flexibility, which are critical for binding to biological targets.
Based on the structures of related compounds, this scaffold could be explored for its potential as:
-
Enzyme Inhibitors: The molecule could be designed to fit into the active site of various enzymes.
-
Receptor Modulators: The pyridine and piperidine nitrogens can act as hydrogen bond acceptors, potentially interacting with receptor binding pockets.
-
Intermediates for Complex Molecules: This compound can serve as a valuable building block for the synthesis of more complex and potent drug candidates.[4]
Analytical Characterization
To ensure the identity and purity of synthesized 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine, a combination of analytical techniques should be employed.
Workflow for Analytical Characterization:
Caption: A typical workflow for the analytical characterization of the title compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum would show characteristic signals for the protons on the pyridine and piperidine rings, as well as the methyl group. The ¹³C NMR would confirm the number of unique carbon atoms.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) would be used to determine the molecular weight of the compound and confirm its elemental composition through high-resolution mass spectrometry (HRMS).
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. A strong absorption band in the region of 1630-1680 cm⁻¹ would be indicative of the amide carbonyl (C=O) stretching vibration.
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These chromatographic techniques are essential for determining the purity of the compound. By using a suitable column and mobile phase, the percentage purity can be accurately quantified.
Safety, Handling, and Storage
Given the lack of a specific Safety Data Sheet (SDS) for 2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine, a cautious approach to its handling is imperative. The safety precautions should be based on the known hazards of its precursors, such as 2-chloro-5-(chloromethyl)pyridine, which is classified as corrosive and harmful if swallowed.[5][6][7]
Hazard Identification and Precautions:
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[6][7]
-
Irritation: May cause respiratory tract irritation.[8]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If aerosols or dust are generated, a respirator may be necessary.
Handling and Storage:
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of any vapors or dust. Handle in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[7]
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[5]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][7]
Conclusion
2-Chloro-5-(3-methylpiperidine-1-carbonyl)pyridine is a valuable building block for medicinal chemistry and drug discovery. This guide has provided a comprehensive technical overview, including its properties, a plausible and detailed synthetic protocol with mechanistic insights, potential applications, analytical characterization strategies, and crucial safety information. By leveraging the information presented, researchers can confidently and safely incorporate this compound into their research programs to explore new therapeutic frontiers.
References
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- Sigma-Aldrich. (2023, October 27). SAFETY DATA SHEET.
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- MySkinRecipes. (n.d.). 2-chloro-5-methylpyridine-3-carbaldehyde.
- ResearchGate. (2025, August 4). Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines.
- Lombardo, L. J., et al. (n.d.). Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. AWS.
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PubChem. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]
- Zhu, X. M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10447-10449.
- Pimpale, M. J., et al. (2025, August 4). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry.
- Feng, Z. Q., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(2), o366.
- PubChemLite. (n.d.). 2-chloro-5-(4-methylpiperidine-1-carbonyl)pyridine.
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ResearchGate. (n.d.). (PDF) 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]
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- EPA. (2025, October 15). 2-Chloro-5-methylpyridine Properties.
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